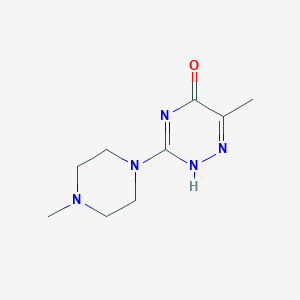
2-chloro-N-(1-piperidinylcarbothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(1-piperidinylcarbothioyl)benzamide (CPTB) is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
作用機序
2-chloro-N-(1-piperidinylcarbothioyl)benzamide acts as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have a wide range of therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects.
Biochemical and physiological effects:
2-chloro-N-(1-piperidinylcarbothioyl)benzamide has been shown to increase acetylation of histones, which can lead to changes in gene expression and protein synthesis. This can result in a variety of biochemical and physiological effects, including changes in cell cycle regulation, apoptosis, and differentiation.
実験室実験の利点と制限
One advantage of using 2-chloro-N-(1-piperidinylcarbothioyl)benzamide in lab experiments is its specificity for HDAC inhibition, which allows for targeted manipulation of gene expression. However, 2-chloro-N-(1-piperidinylcarbothioyl)benzamide may have off-target effects on other enzymes and pathways, which can complicate data interpretation. Additionally, 2-chloro-N-(1-piperidinylcarbothioyl)benzamide can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 2-chloro-N-(1-piperidinylcarbothioyl)benzamide. One area of interest is its potential use in combination with other HDAC inhibitors or other drugs to enhance therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanisms underlying 2-chloro-N-(1-piperidinylcarbothioyl)benzamide's neuroprotective and anticancer effects. Finally, the development of more specific and potent HDAC inhibitors, including 2-chloro-N-(1-piperidinylcarbothioyl)benzamide analogs, may lead to new therapeutic opportunities.
合成法
2-chloro-N-(1-piperidinylcarbothioyl)benzamide can be synthesized through a multistep process involving the reaction of 2-chloroaniline with piperidine-1-carbothioamide. The resulting intermediate is then subjected to further reactions to yield the final product.
科学的研究の応用
2-chloro-N-(1-piperidinylcarbothioyl)benzamide has been used in various scientific research studies to investigate its potential therapeutic applications. It has been shown to have neuroprotective effects and may be useful in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. 2-chloro-N-(1-piperidinylcarbothioyl)benzamide has also been studied for its potential anticancer properties.
特性
製品名 |
2-chloro-N-(1-piperidinylcarbothioyl)benzamide |
|---|---|
分子式 |
C13H15ClN2OS |
分子量 |
282.79 g/mol |
IUPAC名 |
2-chloro-N-(piperidine-1-carbothioyl)benzamide |
InChI |
InChI=1S/C13H15ClN2OS/c14-11-7-3-2-6-10(11)12(17)15-13(18)16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-9H2,(H,15,17,18) |
InChIキー |
IXVXPJSMDXQNBH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2Cl |
正規SMILES |
C1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B255935.png)

![2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255939.png)




![5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255952.png)
![6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255954.png)
![hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B255956.png)